cis-Isohumulone
Overview
Description
cis-Isohumulone: is a cyclic ketone that is the naturally occurring (4S,5R) enantiomer of the cis-isomer of isohumolone. It is produced during the brewing process due to thermal isomerism, which converts humulones to isohumulones via an acyloin-type ring contraction . They are found in hops and play a crucial role in the flavor profile of beer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-isohumulone involves the isomerization of humulone. This process is typically carried out during the brewing process, where humulones undergo thermal isomerism to form isohumulones . The isomerization process involves the contraction of the six-membered alpha-acid ring (through acyloin rearrangement) to form the five-membered iso-alpha-acid ring with two chiral centers .
Industrial Production Methods: In industrial settings, the isomerization of humulones to isohumulones is achieved by boiling beer wort together with hops. This process not only contributes to the bitterness of beer but also acts as a natural preservative . The isomerization process can be optimized by controlling the temperature and pH conditions during brewing .
Chemical Reactions Analysis
Types of Reactions: cis-Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the decomposition of isohumulones when beer is exposed to light. This reaction is catalyzed by riboflavin and involves the homolytic cleavage of the exocyclic carbon-carbon bond, leading to the formation of free-radical species .
Common Reagents and Conditions:
Major Products Formed:
Oxidation Products: Free-radical species and thiols.
Reduction Products: Tetrahydro-iso-alpha acids.
Substitution Products: 3-methylbut-2-ene-1-thiol.
Scientific Research Applications
cis-Isohumulone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Mechanism of Action
cis-Isohumulone is part of a family of iso-alpha acids, which include other similar compounds such as trans-isohumulone, cis-isocohumulone, and cis-isoadhumulone . These compounds differ in their acyl side chains and have varying degrees of bitterness and stability . The uniqueness of this compound lies in its specific enantiomeric form and its role in contributing to the characteristic bitterness of beer .
Comparison with Similar Compounds
- trans-Isohumulone
- cis-Isocohumulone
- cis-Isoadhumulone
- Tetrahydro-iso-alpha acids
- Hexahydro-iso-alpha acids
cis-Isohumulone stands out due to its specific configuration and its significant impact on beer flavor and stability .
Properties
IUPAC Name |
(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARXXMMQVDCYGZ-VFNWGFHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C1=C([C@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1534-03-8 | |
Record name | Isohumulone, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOHUMULONE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K20018SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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